

An In-depth Technical Guide to the Crystal Structure of Samarium Trihydride (SmH₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium trihydride

Cat. No.: B076094

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **samarium trihydride** (SmH₃), a material of interest in various scientific and technological fields. This document details its crystallographic parameters, atomic arrangement, and provides a plausible experimental protocol for its synthesis and characterization.

Crystallographic Data of Samarium Trihydride

Samarium trihydride crystallizes in a cubic system, adopting the alpha-bismuth trifluoride (α -BiF₃) structure type. The crystal structure is characterized by the face-centered cubic (FCC) Bravais lattice.

Table 1: Crystallographic Data for **Samarium Trihydride** (SmH₃)

Parameter	Value
Crystal System	Cubic
Space Group	Fm-3m (No. 225)
Lattice Parameter (a)	~5.32 Å (estimated)
Formula Units (Z)	4
Atomic Coordinates	
Samarium (Sm)	4a (0, 0, 0)
Hydrogen (H1)	8c (1/4, 1/4, 1/4)
Hydrogen (H2)	4b (1/2, 1/2, 1/2)
Bond Distances	
Sm-H1	~2.31 Å
Sm-H2	~2.66 Å

Note: The lattice parameter 'a' is estimated based on the known Sm-H bond lengths and the geometry of the Fm-3m space group. Experimental verification is recommended.

In this structure, the samarium atoms occupy the Wyckoff position 4a, situated at the corners and face centers of the cubic unit cell. The hydrogen atoms are distributed over two different Wyckoff positions: 8c, located in the tetrahedral voids of the FCC lattice, and 4b, occupying the octahedral voids. This arrangement leads to two distinct samarium-hydrogen bond lengths.

Experimental Protocols

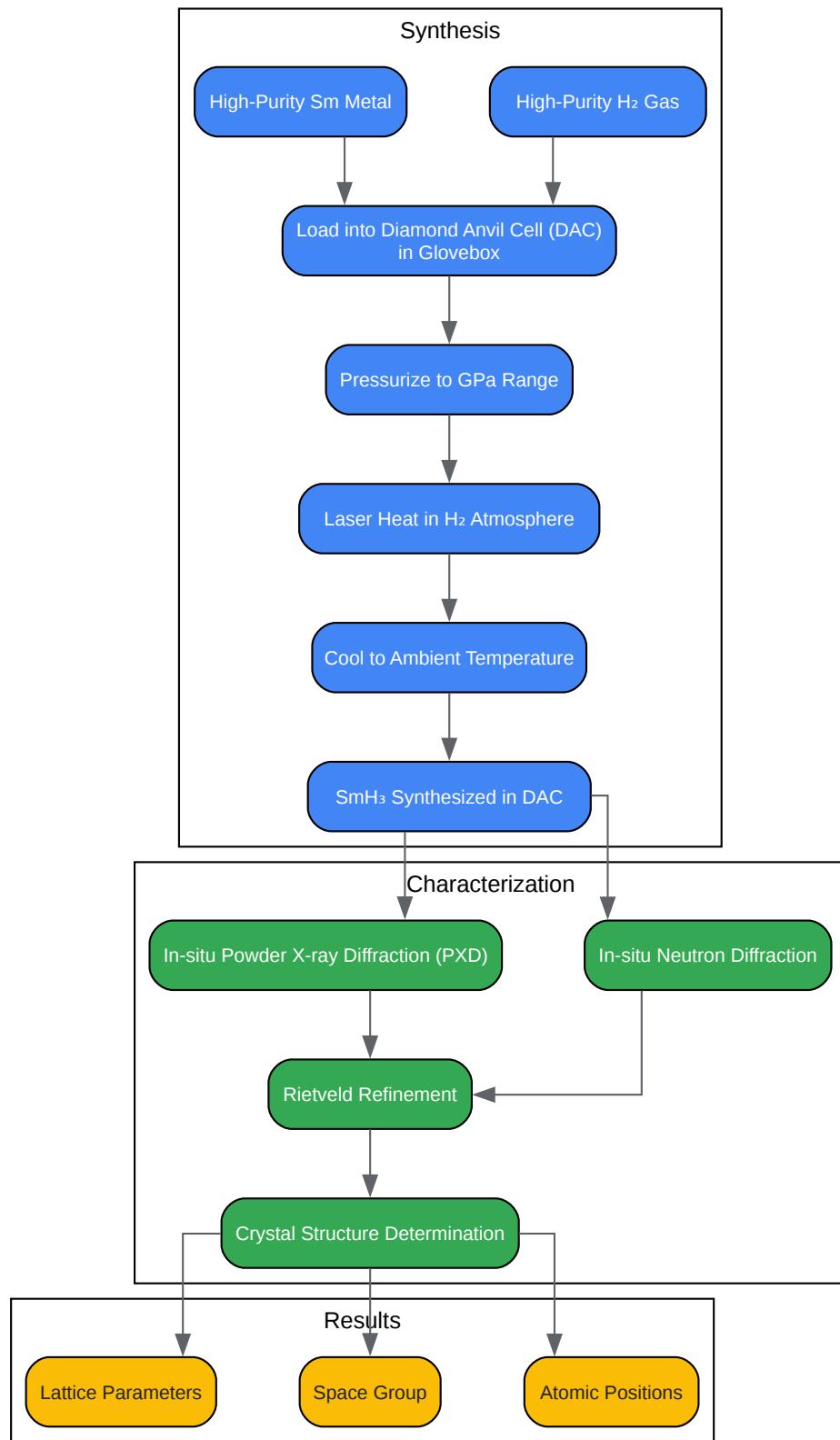
The synthesis and characterization of **samarium trihydride** require specialized equipment due to the high pressures and reactive nature of the materials involved. The following outlines a plausible experimental workflow.

2.1. Synthesis: High-Pressure Hydrogenation

A common method for the synthesis of rare-earth hydrides is the direct reaction of the metal with hydrogen gas at elevated temperatures and pressures.

- Materials:
 - High-purity samarium metal (99.9% or higher)
 - High-purity hydrogen gas (99.999% or higher)
- Equipment:
 - Diamond Anvil Cell (DAC) or a similar high-pressure apparatus
 - Laser heating system
 - Inert atmosphere glovebox
- Procedure:
 - A small piece of samarium metal is loaded into the sample chamber of the DAC within an inert atmosphere glovebox to prevent oxidation.
 - The DAC is sealed and a pressure-transmitting medium (e.g., solid hydrogen or an inert gas) is loaded.
 - The pressure within the DAC is gradually increased to the desired level (in the GPa range).
 - The samarium sample is then heated in the hydrogen-rich environment using a focused laser beam. The temperature is monitored and controlled to facilitate the reaction between samarium and hydrogen to form SmH_3 .
 - After the reaction is complete, the sample is allowed to cool to ambient temperature while maintaining high pressure.

2.2. Characterization: In-situ X-ray and Neutron Diffraction


To confirm the formation and determine the crystal structure of the synthesized **samarium trihydride**, in-situ diffraction techniques are employed.

- Powder X-ray Diffraction (PXD):

- Equipment: Synchrotron X-ray source, PXD detector.
- Procedure:
 - The DAC containing the synthesized SmH₃ is mounted on the beamline.
 - A monochromatic X-ray beam is directed at the sample.
 - The diffraction pattern is collected on a 2D detector.
 - The obtained diffraction data is then analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters.
- Neutron Diffraction:
 - Rationale: Neutron diffraction is particularly sensitive to the positions of light elements like hydrogen, providing more accurate information on the H atomic positions compared to X-ray diffraction.
 - Equipment: Neutron source (e.g., from a research reactor or spallation source), neutron diffractometer.
 - Procedure:
 - A deuterated sample (SmD₃) is often used to reduce incoherent scattering from hydrogen.
 - The high-pressure cell containing the sample is placed in the neutron beam.
 - The neutron diffraction pattern is collected.
 - The data is analyzed to precisely locate the positions of the deuterium (hydrogen) atoms within the crystal lattice, confirming the Wyckoff positions and refining the Sm-D (Sm-H) bond lengths.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **samarium trihydride**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Samarium Trihydride (SmH₃)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076094#crystal-structure-of-samarium-trihydride\]](https://www.benchchem.com/product/b076094#crystal-structure-of-samarium-trihydride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com